molecular formula C13H23BO3 B591903 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1092938-92-5

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B591903
CAS No.: 1092938-92-5
M. Wt: 238.134
InChI Key: PUJKAJRQPDUAFS-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C13H23BO3 and its molecular weight is 238.134. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, also known as 2-(4-methoxycyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a versatile intermediate used in the synthesis of a variety of chemical products .

Mode of Action

The compound interacts with its targets through chemical reactions. As a boronic ester, it can undergo transformations into other functional groups, retaining the high enantioenrichment of the starting boronic ester . It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The affected pathways involve the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations provide access to a broad array of diverse molecules with high enantioselectivity .

Result of Action

The result of the compound’s action is the formation of new chemical bonds and the synthesis of new compounds. This can lead to the creation of a wide range of chemical products, including pharmaceuticals and fragrances .

Action Environment

The action, efficacy, and stability of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically performed under mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

2-(4-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKAJRQPDUAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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